

# High-performance liquid chromatography (HPLC) method for Flerobuterol hydrochloride analysis

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## Compound of Interest

Compound Name: *Flerobuterol hydrochloride*

Cat. No.: *B1672769*

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An Application Note for the Quantitative Analysis of **Flerobuterol Hydrochloride** Using High-Performance Liquid Chromatography

## Introduction

**Flerobuterol hydrochloride** is a selective  $\beta$ -adrenergic receptor agonist. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification in bulk drug substance and pharmaceutical formulations to ensure quality, safety, and efficacy. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of **Flerobuterol hydrochloride**. The described method is simple, accurate, precise, and suitable for routine quality control analysis.

## Experimental Protocol

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	245 nm
Run Time	10 minutes

## Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 70:30 (v/v) ratio and degas the final mobile phase using sonication.
- **Diluent:** The mobile phase is used as the diluent for the preparation of standard and sample solutions.
- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **Flerobuterol hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 5-30 µg/mL.

## Sample Preparation

For analysis of a solid dosage form (e.g., tablets), weigh and finely powder twenty tablets. Accurately weigh a portion of the powder equivalent to 10 mg of **Flerobuterol hydrochloride**

and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.

## Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.<sup>[1][2]</sup> The validation parameters are summarized below.

## System Suitability

System suitability was established by injecting the standard solution (20 µg/mL) six times. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area, a tailing factor of not more than 2.0, and a theoretical plate count of not less than 2000.

Parameter	Result	Acceptance Criteria
% RSD of Peak Area	0.85%	≤ 2.0%
Tailing Factor	1.2	≤ 2.0
Theoretical Plates	> 5000	> 2000

## Linearity

The linearity of the method was evaluated by analyzing six concentrations of **Flerobutanol hydrochloride** ranging from 5 to 30 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Parameter	Result
Linearity Range (µg/mL)	5 - 30
Correlation Coefficient (r <sup>2</sup> )	0.9995
Regression Equation	y = 45872x + 1205

## Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution (20 µg/mL) were performed on the same day and on three different days.

Precision Type	% RSD	Acceptance Criteria
Repeatability (Intra-day)	0.92%	≤ 2.0%
Intermediate (Inter-day)	1.35%	≤ 2.0%

## Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of **Flerobuterol hydrochloride** into a placebo matrix.

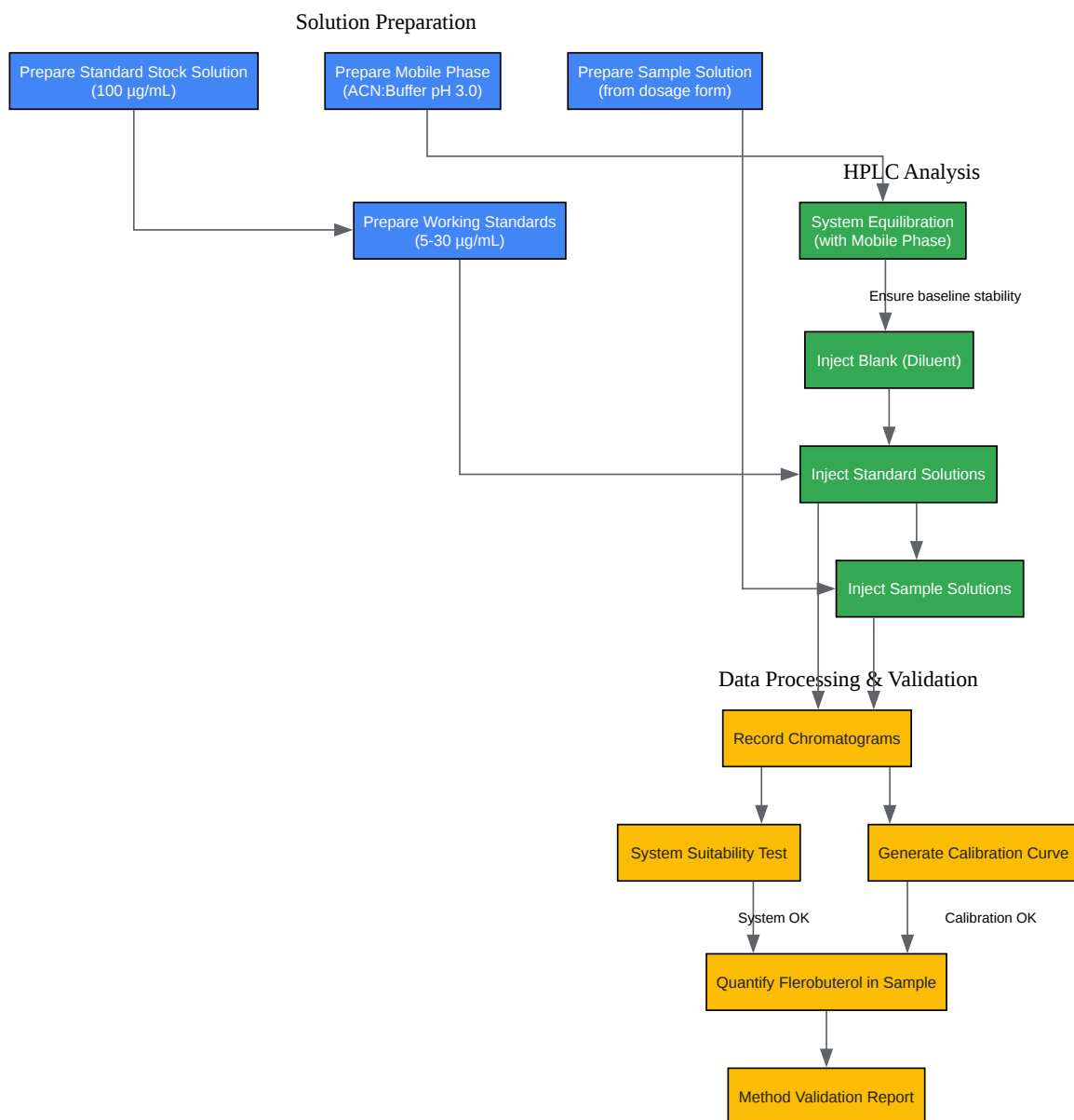
Spiked Level	Mean Recovery (%)	% RSD	Acceptance Criteria
80%	99.2%	1.1%	98.0% - 102.0%
100%	100.5%	0.8%	98.0% - 102.0%
120%	99.8%	0.9%	98.0% - 102.0%

## Sensitivity

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result (µg/mL)
LOD	0.15
LOQ	0.45

## Logical Workflow

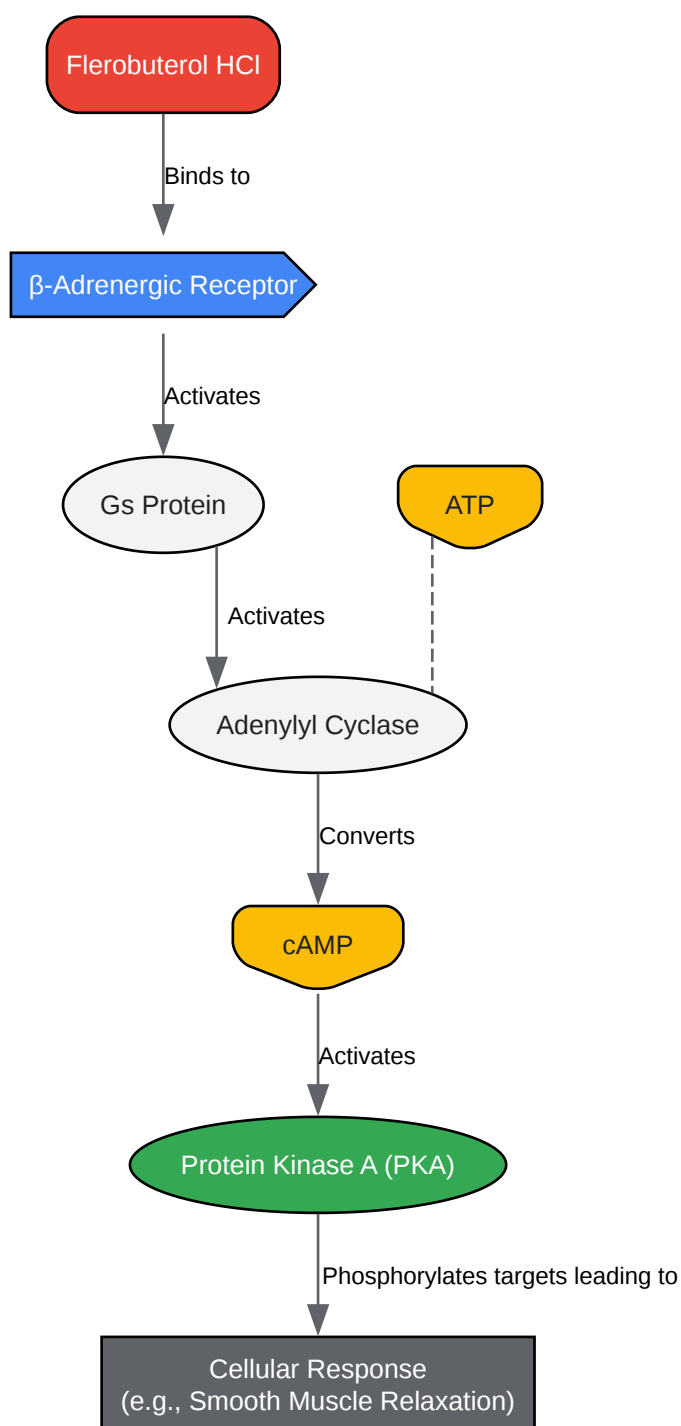


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Caption: Workflow for the HPLC analysis of **Flerobuterol hydrochloride**.

## Signaling Pathway (Illustrative)

Flerobuterol, as a  $\beta$ -adrenergic agonist, exerts its therapeutic effect by interacting with  $\beta$ -adrenergic receptors. The diagram below illustrates the general signaling pathway initiated by a  $\beta$ -agonist.



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Caption: General signaling pathway of a  $\beta$ -adrenergic agonist.

## Conclusion

The developed reversed-phase HPLC method for the determination of **Flerobuterol hydrochloride** is specific, linear, precise, and accurate. The method is straightforward and utilizes common reagents and instrumentation, making it suitable for routine quality control testing of **Flerobuterol hydrochloride** in both bulk and pharmaceutical dosage forms. The validation results confirm that the method is reliable for its intended purpose.

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## References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
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